molecular formula C9H13ClN2 B580514 3-(Pyrrolidin-3-yl)pyridine hydrochloride CAS No. 1373253-17-8

3-(Pyrrolidin-3-yl)pyridine hydrochloride

Numéro de catalogue: B580514
Numéro CAS: 1373253-17-8
Poids moléculaire: 184.667
Clé InChI: PIEFWEDYWCFKTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Structural Identification

The IUPAC name for this compound is This compound , reflecting its pyrrolidine substituent at the third position of the pyridine ring and its hydrochloride salt form. Key structural identifiers include:

Property Value Source
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67 g/mol
SMILES C1=CC(=CN=C1)C2CCNC2.Cl
CAS Registry Number 1373253-17-8
Stereochemical Notes Chiral center at pyrrolidine C3

The pyrrolidine ring adopts a non-planar conformation, enabling pseudorotation and enhanced three-dimensional coverage of pharmacophore space. X-ray crystallography and NMR studies confirm the equatorial orientation of the pyridine moiety relative to the pyrrolidine ring.

Historical Context of Pyrrolidine-Pyridine Hybrid Scaffolds

Pyrrolidine-pyridine hybrids emerged prominently in the 1990s as medicinal chemists sought to balance aromaticity and conformational flexibility in drug design. Early examples include nicotine analogs and antiviral agents. The specific combination of pyrrolidine and pyridine in this compound gained attention after 2010, driven by advances in asymmetric synthesis and catalytic cyclization methods.

Notable milestones:

  • 2015 : Development of one-pot synthesis routes for fused pyridine derivatives, enabling scalable production.
  • 2020 : Identification of enantioselective binding properties in CXCR4 receptor antagonists.
  • 2022 : Application in Debner–Miller-type reactions for quinoline synthesis.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in heterocyclic chemistry:

  • Stereochemical Complexity : The chiral pyrrolidine center allows exploration of enantioselective interactions, critical for targeting proteins like chemokine receptors.
  • Hybrid Scaffold Utility : Combines pyridine’s π-π stacking capability with pyrrolidine’s hydrogen-bonding capacity, enhancing binding to biological macromolecules.
  • Synthetic Versatility : Serves as a precursor for multicomponent reactions, including:
    • Aza-Diels–Alder cyclizations
    • Palladium-catalyzed cross-couplings
    • Reductive amination protocols

Table 1: Comparative Analysis of Synthesis Methods

Method Yield (%) Key Advantage Source
Cyclization of dienes 73 High enantiopurity
Reductive amination 68 Mild conditions
Microwave-assisted 82 Rapid reaction time

These attributes position this compound as a cornerstone for developing antibacterials, kinase inhibitors, and CNS-targeted therapies. Ongoing research focuses on optimizing its physicochemical properties, such as logP (1.58) and topological polar surface area (24.92 Ų), to improve bioavailability.

Propriétés

IUPAC Name

3-pyrrolidin-3-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEFWEDYWCFKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719247
Record name 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-17-8
Record name 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Conditions:

  • Substrate : 3-Chloropyridine (1.0 eq)

  • Nucleophile : Pyrrolidin-3-amine (1.2 eq)

  • Base : Potassium carbonate (2.5 eq)

  • Solvent : Dimethylformamide (DMF), 100°C, 12 hours

  • Workup : Aqueous extraction, followed by HCl salination to isolate the hydrochloride salt.

Table 1: Optimization of Nucleophilic Substitution

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)80100100
Reaction Time (h)241212
Yield (%)457272

This method achieves moderate yields but requires careful exclusion of moisture to prevent hydrolysis of the chloropyridine intermediate.

Reductive Amination of Pyridine Aldehydes

Reductive amination offers a stereocontrolled route by condensing 3-pyridinecarbaldehyde with pyrrolidin-3-amine, followed by reduction.

Reaction Steps:

  • Condensation : 3-Pyridinecarbaldehyde and pyrrolidin-3-amine react in methanol at 25°C for 6 hours to form an imine intermediate.

  • Reduction : Sodium borohydride (2.0 eq) is added at 0°C, and the mixture is stirred for 2 hours.

  • Isolation : The product is precipitated as the hydrochloride salt using HCl/dioxane.

Table 2: Reductive Amination Efficiency

Reducing AgentSolventYield (%)Purity (%)
NaBH4MeOH6895
NaBH3CNTHF7597

This method is advantageous for its simplicity but may require chromatographic purification to remove over-reduction byproducts.

Palladium-Catalyzed Cross-Coupling

LigandYield (%)Turnover Number
Xantphos85420
BINAP78390
DPPF65325

This method achieves high yields but involves costly catalysts and stringent anhydrous conditions.

Cyclization of Amino-Alcohol Precursors

A scalable industrial route involves cyclizing 3-(pyridin-3-yl)amino-propanol derivatives to form the pyrrolidine ring.

Process Overview:

  • Esterification : 3-Aminohydroxybutyric acid is treated with methanol and H2SO4 to form methyl ester IVa.

  • Lactam Formation : Heating under reflux induces cyclization to the lactam intermediate.

  • Reduction : Sodium borohydride in diglyme reduces the lactam to pyrrolidine, followed by HCl salt formation.

Table 4: Industrial-Scale Cyclization Parameters

StepConditionsYield (%)
EsterificationMeOH, H2SO4, 60°C, 3 h92
Lactam FormationReflux, 12 h88
ReductionNaBH4, diglyme, 80°C, 12 h78

This method is favored for its high purity (>99% enantiomeric excess) and compatibility with Good Manufacturing Practices (GMP).

Comparative Analysis and Optimization

Table 5: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Nucleophilic Substitution7290ModerateLow
Reductive Amination7597HighMedium
Pd-Catalyzed Coupling8598LowHigh
Cyclization7899HighMedium

Key Considerations :

  • Nucleophilic Substitution : Cost-effective but limited by substrate availability.

  • Reductive Amination : Ideal for small-scale synthesis with minimal purification.

  • Pd-Catalyzed Coupling : Reserved for high-value intermediates due to catalyst costs.

  • Cyclization : Optimal for industrial production, ensuring regulatory compliance.

Industrial-Scale Production Insights

The cyclization route (Method 4) is predominantly used in commercial settings. Critical steps include:

  • Crystallization : Intermediates like methyl ester IVa are isolated via crystallization to ensure purity.

  • Process Safety : Exothermic reductions require controlled temperature gradients.

  • Environmental Impact : Solvent recovery systems (e.g., DMF and diglyme recycling) mitigate waste .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Pyrrolidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced pyridine or pyrrolidine derivatives .

Applications De Recherche Scientifique

Chemistry

3-(Pyrrolidin-3-yl)pyridine hydrochloride serves as a building block in the synthesis of more complex molecules. Its structural properties facilitate the development of new compounds with potential applications across various chemical processes.

Biology

In biological research, this compound is investigated for its potential biological activities , including:

  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, which can be crucial in modulating metabolic pathways.
  • Receptor Binding: The compound shows promise in binding to various receptors, indicating potential therapeutic applications.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Antibacterial Activity: Research indicates that derivatives may exhibit activity against multidrug-resistant bacteria, such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations reported as low as 0.03125 μg/mL.
  • Anticancer Potential: Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative solutions.

Dual Inhibitors Study

A study focusing on dual inhibitors of bacterial topoisomerases demonstrated that a structurally related compound exhibited significant antibacterial efficacy against Staphylococcus aureus infections. This highlights the potential of compounds like this compound in treating resistant bacterial strains.

Virtual Screening for Trypanosomiasis

Another research effort utilized virtual screening to identify compounds similar to this one, showing promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The identified compounds displayed reduced parasitemia in animal models, indicating their potential for treating neglected tropical diseases.

Mécanisme D'action

The mechanism of action of 3-(Pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Key Properties :

  • CAS Number : The base compound (3-(pyrrolidin-3-yl)pyridine) is listed under CAS 150281-46-2, while its dihydrochloride form is CAS 635309-61-4 .
  • Molecular Formula : C₉H₁₃N₃·2HCl (dihydrochloride form).
  • Purity : Typically available at 98% purity in commercial catalogs .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table highlights key structural analogs, their molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
3-(Pyrrolidin-3-yl)pyridine dihydrochloride 635309-61-4 C₉H₁₃N₃·2HCl 236.14 Dihydrochloride salt; high purity (98%) Pharmaceutical intermediates
5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride EN300-245100 C₉H₁₁FCl₂N₂ 237.10 Fluorine substituent; 95% purity Bioactive molecule synthesis
3-(3-Pyrrolidinyloxy)pyridine hydrochloride 1185083-43-5 C₉H₁₃ClN₂O 200.67 Ether linkage; industrial grade (99%) Catalysis, agrochemicals
1-[(Pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride 2751614-96-5 C₈H₁₅Cl₂N₃ 224.13 Pyrazole-pyrrolidine hybrid Medicinal chemistry libraries
3-(Chloromethyl)pyridine hydrochloride 6959-48-4 C₆H₇Cl₂N 164.03 Chloromethyl substituent; hygroscopic solid Organic synthesis building block
5-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine Hydrochloride N/A C₁₀H₁₂ClN₃ 209.68 Bicyclic structure (pyridine + pyrrole) Kinase inhibitor research

Activité Biologique

3-(Pyrrolidin-3-yl)pyridine hydrochloride is a compound characterized by its unique structural combination of pyrrolidine and pyridine rings. This structural configuration is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been explored for its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research.

The biological activity of this compound can be attributed to several key mechanisms:

  • Target Selectivity : Compounds with a pyrrolidine ring are known for their ability to selectively interact with various biological targets, including enzymes and receptors.
  • Molecular Binding : The compound likely exerts its effects through binding interactions with biomolecules, which can lead to enzyme inhibition or activation, as well as modulation of gene expression.
  • Stereochemistry : The non-planarity of the pyrrolidine ring contributes to the three-dimensional shape of the molecule, influencing its interaction with biological targets.

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

Antibacterial Activity

Recent studies have highlighted its potential as an antibacterial agent. For example, compounds derived from similar structures have demonstrated potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. In vitro assays reported minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against certain Gram-positive bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of pyrrolidine-pyridine compounds may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies

  • Dual Inhibitors Study :
    A study focused on dual inhibitors of bacterial topoisomerases revealed that a compound structurally related to this compound exhibited balanced inhibition against DNA gyrase and topoisomerase IV, demonstrating significant antibacterial efficacy in vivo against Staphylococcus aureus infections .
  • Virtual Screening for Trypanosomiasis :
    In another research effort, virtual screening identified compounds with similar scaffolds to this compound that showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds displayed reduced parasitemia in animal models, indicating their potential for treating neglected tropical diseases .

The biochemical properties of this compound include:

PropertyDescription
SolubilityGood solubility in aqueous solutions
StabilityExhibits metabolic stability in biological systems
Interaction ProfilesBinds selectively to specific enzymes and receptors

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions to form the pyrrolidine ring followed by attachment to the pyridine ring. Common methods include:

  • Cyclization from Acyclic Precursors : This involves controlled cyclization reactions to form the pyrrolidine structure.
  • Optimization for Yield : Industrial production often uses optimized conditions with specific catalysts to maximize yield and purity .

Q & A

Q. Advanced Analysis

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, especially if the compound forms hydrates or polymorphs. Refer to Cambridge Structural Database surveys for analogous pyridine-pyrrolidine systems to predict intermolecular interactions .
  • TGA/DSC : Assess thermal stability and decomposition profiles under storage conditions .

What safety precautions are critical when handling this compound in reactive environments?

Q. Basic Safety

  • Wear nitrile gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of hydrochloride vapors .

Q. Advanced Risk Mitigation

  • Inert Atmosphere : For reactions involving sensitive reagents (e.g., Grignard), use Schlenk lines to prevent hydrolysis of the hydrochloride salt.
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional protocols for halogenated byproducts .

How does the hydrochloride salt form influence the compound’s solubility and bioavailability in biological studies?

Basic Considerations
The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays (e.g., enzyme inhibition). Prepare stock solutions in PBS (pH 7.4) or DMSO (≤1% v/v) to avoid precipitation .

Q. Advanced Optimization

  • LogP Adjustment : Modify the pyrrolidine N-substituents (e.g., methyl groups) to balance lipophilicity and membrane permeability.
  • Salt Displacement : Compare bioavailability with other counterions (e.g., trifluoroacetate) using Caco-2 cell models .

How can researchers resolve contradictions in reported solubility data for this compound?

Q. Basic Troubleshooting

  • Solvent Screening : Test solubility in DMSO, methanol, and water at 25°C. Note discrepancies due to hydrate formation or pH-dependent ionization .

Q. Advanced Methodology

  • Dynamic Light Scattering (DLS) : Detect aggregation or micelle formation in aqueous buffers.
  • Co-solvency Studies : Use water-miscible solvents (e.g., PEG 400) to improve solubility while maintaining assay compatibility .

What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

Q. Basic Screening

  • Fluorescence Polarization : Monitor binding to fluorescently labeled proteins (e.g., kinases).
  • SPR (Surface Plasmon Resonance) : Measure real-time association/dissociation kinetics .

Q. Advanced Mechanistic Studies

  • Cryo-EM/X-ray Co-crystallization : Resolve binding modes at atomic resolution. For example, pyridine-pyrrolidine scaffolds in EZH2 inhibitors form hydrogen bonds with catalytic residues .
  • MD Simulations : Use AMBER or GROMACS to predict binding free energies and conformational flexibility .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Basic Crystallization

  • Solvent Selection : Use methanol/water mixtures (70:30 v/v) for slow evaporation.

Q. Advanced Techniques

  • Additive Screening : Introduce small molecules (e.g., glycerol) to stabilize crystal lattice interactions.
  • Temperature Gradients : Optimize nucleation by varying cooling rates (e.g., 0.1°C/min) .

How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

Q. Basic SAR

  • Pyridine Modifications : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to enhance π-stacking with aromatic residues.
  • Pyrrolidine Substitutions : Replace hydrogen with methyl groups to restrict ring puckering and improve target affinity .

Q. Advanced Computational Design

  • QSAR Models : Train machine learning algorithms on IC₅₀ data from analogous compounds to predict activity cliffs.
  • Fragment-Based Drug Design : Screen pyrrolidine-pyridine fragments against target active sites using virtual libraries .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.